ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
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Description
Ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a useful research compound. Its molecular formula is C19H16N2O7 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.09575085 g/mol and the complexity rating of the compound is 856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current findings on its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through a one-pot three-component reaction involving isatin, kojic acid, and ethyl cyanoacetate under reflux conditions. The optimal conditions for the reaction were identified as follows:
Parameter | Optimal Value |
---|---|
Solvent | Methanol |
Reaction Time | 12 hours |
Catalyst | 20 mol% DABCO |
This method yields a variety of derivatives with high efficiency and purity. The product's structure was confirmed using various spectroscopic techniques including NMR and IR spectroscopy .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds derived from spiro[indole-3,4'-pyrano[3,2-b]pyran] structures. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Ethyl 2'-Amino Derivatives
Microorganism | MIC (µM) | Activity |
---|---|---|
Staphylococcus aureus | 5.64 | Moderate |
Escherichia coli | 8.33 | Moderate |
Bacillus subtilis | 4.69 | Good |
Pseudomonas aeruginosa | 13.40 | Moderate |
Candida albicans | 16.69 | Moderate |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .
The mechanism by which ethyl 2'-amino derivatives exert their antimicrobial effects is likely related to their ability to interfere with microbial cell wall synthesis or disrupt cellular functions through interaction with nucleic acids or proteins. The presence of functional groups such as amino and hydroxymethyl may enhance the compound's ability to penetrate microbial membranes and exert its effects .
Case Studies
Several case studies have reported the biological activities of similar compounds derived from spiro[indole] frameworks:
- Study on Antibacterial Activity : A series of spiro[indole-pyrano] derivatives were synthesized and evaluated for their antibacterial properties. The study highlighted that modifications in the side chains significantly influenced the activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Evaluation : Another study focused on the antifungal potential of related compounds against various fungal strains including Candida albicans and Aspergillus species. Results indicated that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents.
Properties
IUPAC Name |
ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7/c1-2-26-17(24)13-16(20)28-14-12(23)7-9(8-22)27-15(14)19(13)10-5-3-4-6-11(10)21-18(19)25/h3-7,22H,2,8,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAOMCNYZPKFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.